1-(2-Hydroxyethyl)-2-((1E,3E,5E)-2-methyl-6-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)hepta-1,3,5-trien-1-yl)-4-((1E,3E)-4-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)penta-1,3-dien-1-yl)pyridin-1-ium
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Overview
Description
1-(2-Hydroxyethyl)-2-((1E,3E,5E)-2-methyl-6-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)hepta-1,3,5-trien-1-yl)-4-((1E,3E)-4-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)penta-1,3-dien-1-yl)pyridin-1-ium is a complex organic compound with a unique structure. This compound features multiple conjugated double bonds and a pyridinium ion, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyridinium ion and the attachment of the hydroxyethyl group. Typical reaction conditions might include:
Reagents: Various organic solvents, catalysts, and protective groups.
Conditions: Controlled temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Batch or continuous flow reactors: To manage large-scale reactions.
Purification techniques: Such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group could be oxidized to form a carbonyl group.
Reduction: The double bonds in the conjugated system could be reduced to single bonds.
Substitution: Various substituents could be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could result in a fully saturated compound.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a model compound for studying conjugated systems and pyridinium ions.
Biology: Potential use in studying cellular interactions or as a fluorescent probe.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in materials science or as a precursor for other complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might include:
Binding to receptors: The pyridinium ion could interact with specific receptors or enzymes.
Modulating pathways: The compound might influence signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyridinium ions: Other compounds with a pyridinium ion structure.
Conjugated systems: Compounds with similar conjugated double bonds.
Hydroxyethyl derivatives: Compounds with a hydroxyethyl group attached to different structures.
Uniqueness
This compound’s unique combination of a pyridinium ion, conjugated system, and hydroxyethyl group sets it apart from other similar compounds. Its specific structure may confer unique chemical and biological properties.
Properties
Molecular Formula |
C42H58NO3+ |
---|---|
Molecular Weight |
624.9 g/mol |
IUPAC Name |
2-[2-[(1E,3E,5E)-6-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-2-methylhepta-1,3,5-trienyl]-4-[(1E,3E)-4-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)penta-1,3-dienyl]pyridin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C42H58NO3/c1-30(14-10-15-31(2)35-28-37-39(4,5)19-12-21-41(37,8)45-35)26-34-27-33(18-23-43(34)24-25-44)17-11-16-32(3)36-29-38-40(6,7)20-13-22-42(38,9)46-36/h10-11,14-18,23,26-29,35-36,44H,12-13,19-22,24-25H2,1-9H3/q+1/b14-10+,17-11+,30-26+,31-15+,32-16+ |
InChI Key |
JWMBURIAHSSRBB-QEVSVOLHSA-N |
Isomeric SMILES |
C/C(=C\C1=[N+](C=CC(=C1)/C=C/C=C(\C)/C2C=C3C(CCCC3(O2)C)(C)C)CCO)/C=C/C=C(\C)/C4C=C5C(CCCC5(O4)C)(C)C |
Canonical SMILES |
CC(=CC1=[N+](C=CC(=C1)C=CC=C(C)C2C=C3C(CCCC3(O2)C)(C)C)CCO)C=CC=C(C)C4C=C5C(CCCC5(O4)C)(C)C |
Origin of Product |
United States |
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